

CX-6258 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: CX-6258

Cat. No.: B560055

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Application Notes and Protocols for CX-6258

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of PIM kinases (PIM-1, PIM-2, and PIM-3)[1][2]. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various downstream signaling pathways[3]. Overexpression of PIM kinases has been implicated in the tumorigenesis of various cancers, including leukemia, lymphoma, and solid tumors such as prostate and pancreatic cancer[3]. By inhibiting all three PIM kinase isoforms, **CX-6258** demonstrates significant anti-proliferative activity in various cancer cell lines and has shown efficacy in in vivo tumor models[2][4]. These application notes provide detailed information on the solubility of **CX-6258** in common laboratory solvents, protocols for its handling and use in experimental settings, and an overview of its mechanism of action.

Physicochemical Properties

Property	Value	Reference
Synonyms	PIM-Kinase Inhibitor X, (E)-5-Chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one, HCl	[1]
Molecular Formula	C ₂₆ H ₂₄ ClN ₃ O ₃ · xHCl	[1]
Molecular Weight	461.94 g/mol (free base)	[1]
Appearance	Orange powder/crystalline solid	[1]

Solubility Data

The solubility of **CX-6258** can vary slightly depending on the specific salt form (e.g., free base, HCl salt) and the purity of the compound. It is highly soluble in dimethyl sulfoxide (DMSO) and has limited solubility in aqueous solutions and ethanol. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions, as moisture can reduce the solubility[2].

Solvent	Solubility	Reference
DMSO	25 mg/mL	[1][5]
50 mg/mL (100.32 mM)	[2][6]	
5 mg/mL	[7]	
Ethanol	2 mg/mL	[2]
Insoluble	[6]	
Water	Insoluble	[2][6]
DMF	1 mg/mL	[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **CX-6258** (as the hydrochloride salt, MW: 498.40 g/mol) in DMSO.

Materials:

- **CX-6258** HCl powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Weighing the Compound: Accurately weigh out a precise amount of **CX-6258** HCl powder (e.g., 5 mg) using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
- Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
 - Formula: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} \times \text{Concentration (mol/L)})$
 - Example: For 5 mg of **CX-6258** HCl (0.005 g): $\text{Volume (L)} = 0.005 \text{ g} / (498.40 \text{ g/mol} \times 0.010 \text{ mol/L}) = 0.001003 \text{ L} = 1.003 \text{ mL}$
- Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **CX-6258** HCl powder.

- **Mixing:** Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[2].

Protocol 2: General Procedure for In Vivo Formulation

This protocol provides a general method for preparing an oral formulation of **CX-6258** for in vivo experiments, adapted from common practices for poorly water-soluble compounds.

Materials:

- **CX-6258** HCl
- DMSO (anhydrous)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
- Sterile tubes and syringes

Procedure:

- **Prepare a Concentrated Stock Solution:** Prepare a concentrated stock solution of **CX-6258** in DMSO (e.g., 25 mg/mL), as described in Protocol 1.
- **Formulation Preparation (Example for a final concentration of 2.5 mg/mL):**
 - To prepare 1 mL of the final formulation, start with 100 µL of the 25 mg/mL **CX-6258** stock solution in DMSO.

- Add 400 μL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
- Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
- Finally, add 450 μL of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix well.
- Administration: The resulting formulation should be a clear solution. It is recommended to prepare this formulation fresh on the day of use and administer it immediately for optimal results[2].

Protocol 3: General Method for Determining Kinetic Solubility

This protocol outlines a general method for determining the kinetic solubility of **CX-6258** in an aqueous buffer, which is a common practice in early drug discovery. This method utilizes UV-Vis spectrophotometry.

Materials:

- **CX-6258** stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- 96-well microplate (UV-transparent)
- Microplate reader with UV-Vis capabilities
- Pipettes and sterile filter tips

Procedure:

- Preparation of Standards: Prepare a standard curve by making serial dilutions of the **CX-6258** DMSO stock solution in the aqueous buffer.
- Sample Preparation: Add a small volume of the concentrated **CX-6258** DMSO stock solution (e.g., 2 μL of 10 mM) to the wells of the microplate. Then, add the aqueous buffer (e.g., 198

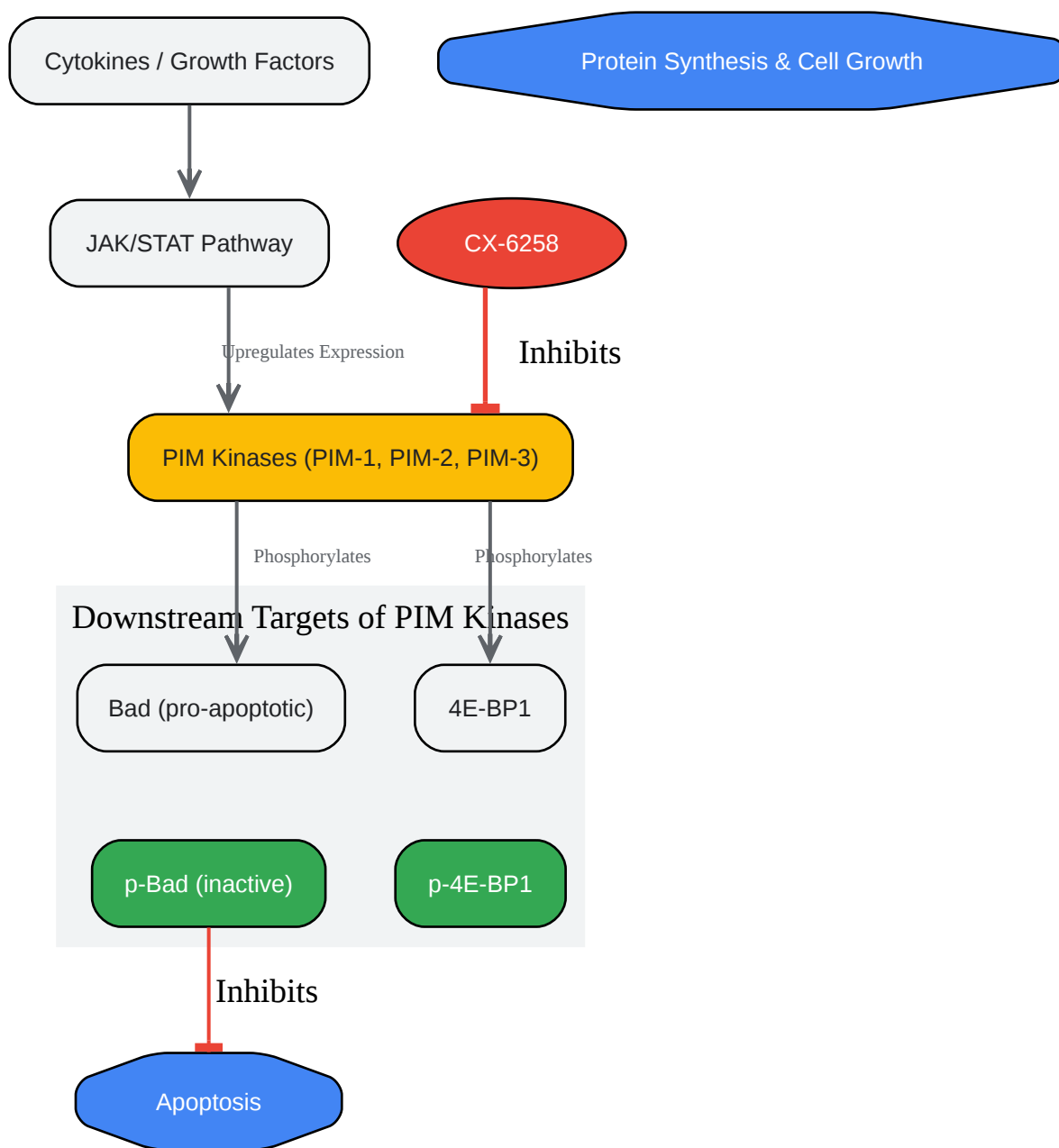
μL) to achieve the desired final concentration and a consistent DMSO percentage across all wells.

- Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.
- Measurement: After incubation, measure the absorbance of each well at the wavelength of maximum absorbance (λ_{max}) for **CX-6258**. If precipitation is observed, the plate can be centrifuged, and the absorbance of the supernatant can be measured.
- Data Analysis: Compare the absorbance of the test samples to the standard curve to determine the concentration of the dissolved compound. The highest concentration that remains in solution without precipitation is considered the kinetic solubility under the tested conditions.

Mechanism of Action and Signaling Pathway

CX-6258 functions as a pan-inhibitor of PIM kinases (PIM-1, PIM-2, and PIM-3) with IC_{50} values of 5 nM, 25 nM, and 16 nM, respectively[2]. The expression of PIM kinases is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors[3]. Once expressed, PIM kinases phosphorylate and regulate a number of downstream substrates involved in cell survival and proliferation.

A key mechanism of PIM kinases in promoting cell survival is through the phosphorylation and inactivation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter)[3]. **CX-6258** has been shown to inhibit the phosphorylation of Bad at Ser112 in a dose-dependent manner[2][3]. Additionally, **CX-6258** blocks the phosphorylation of 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1), another downstream target of PIM kinases that is involved in protein synthesis and cell growth[2][3].

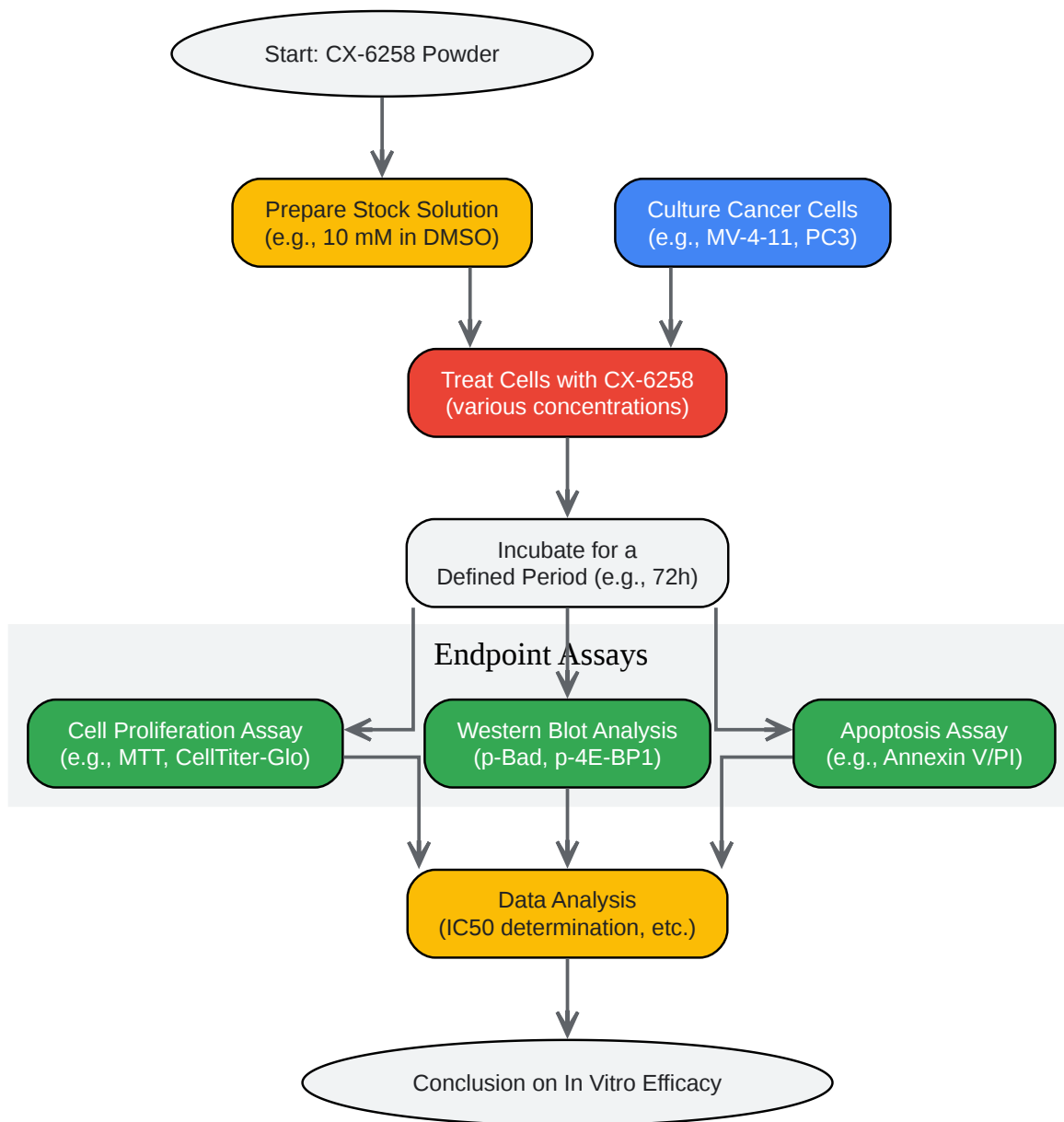


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Caption: Signaling pathway of **CX-6258** as a pan-PIM kinase inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of **CX-6258**.



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Caption: A typical experimental workflow for in vitro evaluation of **CX-6258**.

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